

Core Properties & Quantitative Data of P4-t-Bu

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Compound Focus: tert-Buty-P4

CAS No.: 111324-04-0

Cat. No.: S1492343

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P4-t-Bu is a neutral, nitrogen-based phosphazene superbase. Its exceptional basicity stems from **extreme steric hindrance** and highly **delocalized cation** formed upon protonation, which also makes it a very weak nucleophile [1]. It is typically handled as a solution in non-polar solvents like hexane for safety and practicality [2] [1].

Table 1: Fundamental Identifiers and Physical Properties of P4-t-Bu

Property	Value / Description
CAS Number	111324-04-0 [2]
Molecular Formula	C ₂₂ H ₆₃ N ₁₃ P ₄ [2]
Molar Mass	633.73 g·mol ⁻¹ [1]
Common Form	~1.0 M solution in hexane [2]
Density (of solution)	0.90 g/mL at 20°C [2]
Melting Point	207°C (lit.) [2]
Basicity (pK _a in MeCN)	42.1 [1]
Solubility	Very soluble in non-polar solvents (hexane, toluene, THF) [1]

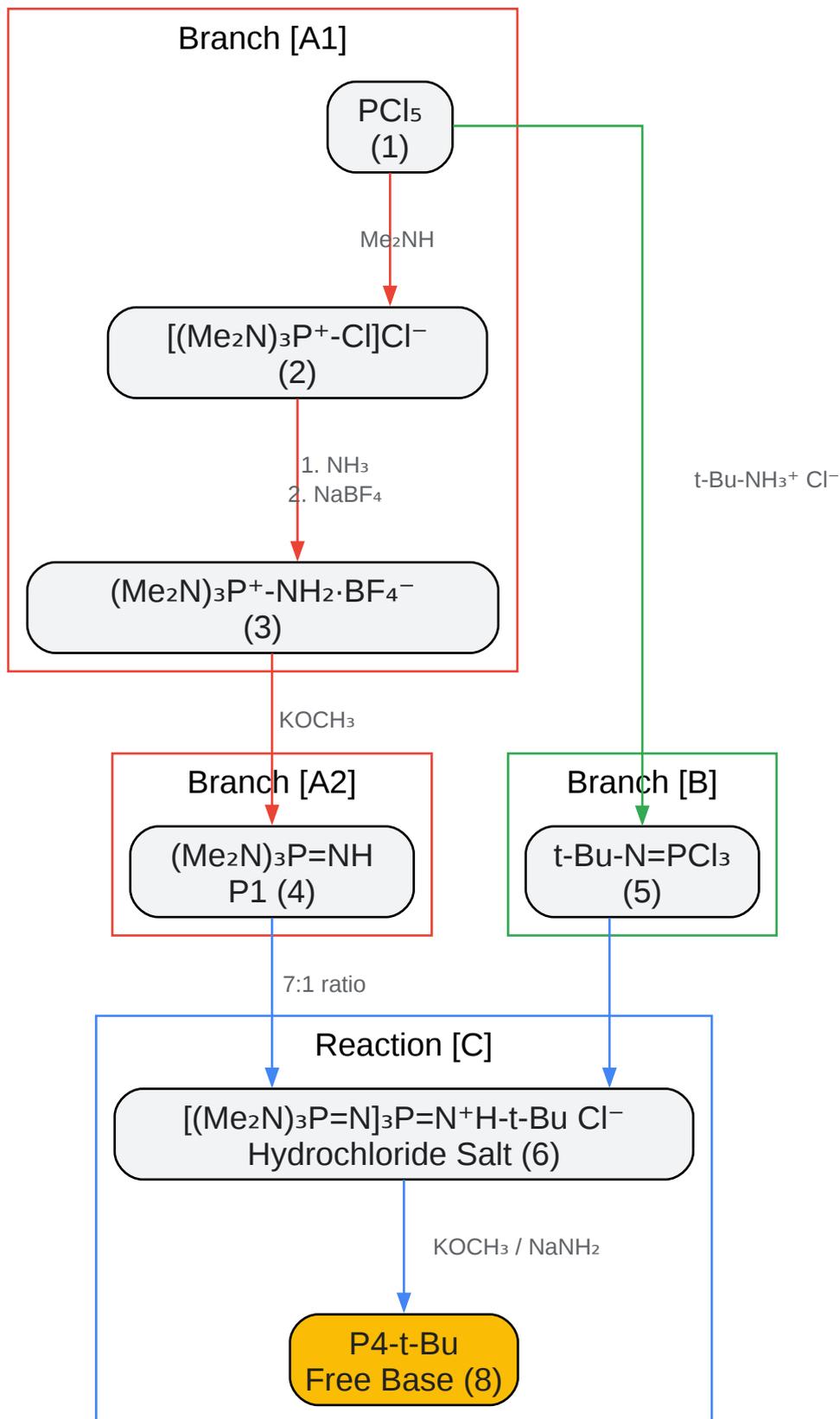
Table 2: Hazard Classification and Safe Handling (for ~1M Hexane Solution) [2]

Hazard Category	Risk Statements	Precautionary Measures
Flammable Liquid	H225: Highly flammable liquid and vapour.	Keep away from heat/sparks/open flames. No smoking.
Skin Corrosion	H314: Causes severe skin burns and eye damage.	Wear protective gloves/ clothing/ eye protection/ face protection.
Specific Target Organ Toxicity	H336: May cause drowsiness or dizziness.	Avoid breathing vapours. Use in well-ventilated areas.
Aspiration Hazard	H304: May be fatal if swallowed and enters airways.	Do not induce vomiting. Seek immediate medical attention.

Synthesis of P4-t-Bu

The synthesis of P4-t-Bu is a convergent process that begins with phosphorus pentachloride (PCl₅) [3] [1]. The DOT script below visualizes the synthesis pathway based on the search results.

Schematic of P4-t-Bu Synthesis Pathway



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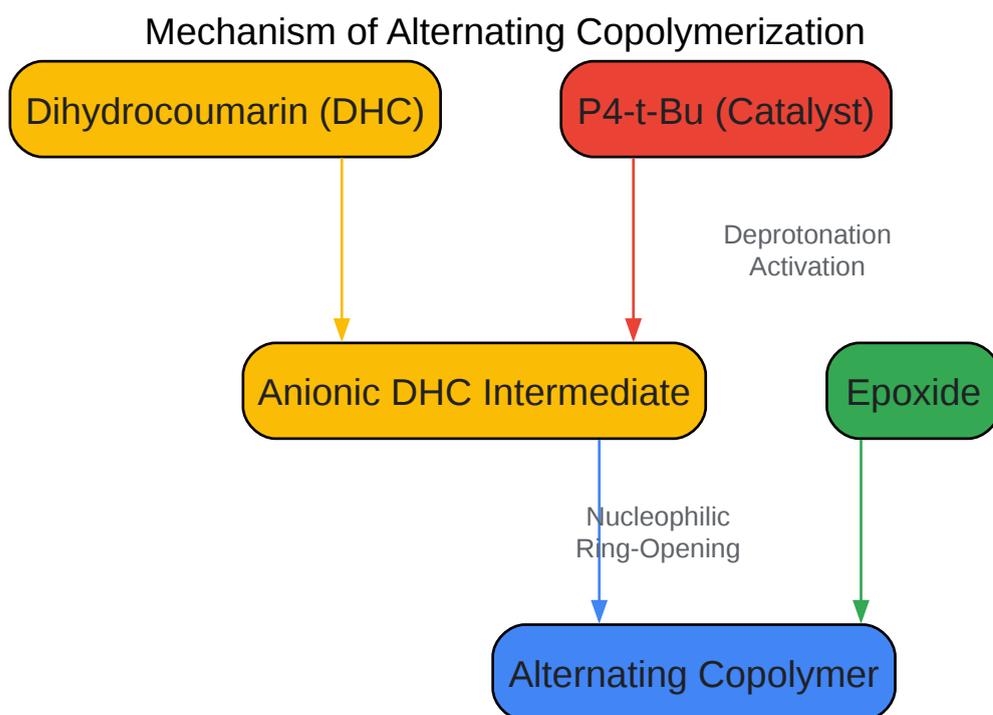
Synthesis of P4-t-Bu from PCl₅ via convergent pathways [3] [1].

Key Applications & Experimental Protocols

P4-t-Bu is a powerful catalyst and reagent for various transformations, often performed under mild conditions [3].

Alternating Copolymerization

P4-t-Bu efficiently catalyzes the ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) [3].



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P4-t-Bu activates DHCs to generate anionic intermediates that open epoxide rings [3].

Experimental Protocol [3]:

- **Reaction Setup:** In a suitable reaction vessel, combine DHCs **1** and epoxides **2**.
- **Catalyst Addition:** Add Phosphazene superbases P4-t-Bu to the monomer mixture.
- **Initiation:** P4-t-Bu deprotonates DHCs, generating a highly reactive anionic intermediate.
- **Propagation:** This anion performs a nucleophilic ring-opening of the epoxide, propagating the polymer chain in a consecutive and alternating manner to form copolymer **3**.
- **Control:** The molecular weight and distribution (dispersity, \bar{M}_w/\bar{M}_n) of the polymer can be controlled by adjusting monomer concentration, catalyst loading, and reaction temperature.

Synthesis of 2,3-Disubstituted Benzofurans

P4-t-Bu enables metal-free synthesis of benzofurans via intramolecular cyclization of ortho-alkynylphenyl ethers [3] [1].

Experimental Protocol [3]:

- **Substrate:** Use an ortho-alkynylphenyl ether derivative as the starting material.
- **Reaction Conditions:** Treat the substrate with P4-t-Bu under mild conditions.
- **Cyclization:** The base promotes a metal-free intramolecular cyclization via a C–C bond formation pathway to yield the substituted benzofuran product.

Generation and Alkylation of "Naked" Enolates

P4-t-Bu generates highly reactive enolates from esters like methyl phenylacetate. The ion-pairing structure ("naked" or cation-associated) depends on solvent composition and influences reactivity [4].

Experimental Insight [4]:

- **Generation:** Methyl phenylacetate enolate is generated using P4-t-Bu in a THF/hexane solvent mixture.
- **Solvent Dependency:** NMR studies reveal that the enolate exists as loose ion pairs/free ions ("naked") in THF/hexane (9/1 v/v), but forms tight ion pairs with the P4-t-BuH⁺ cation when hexane concentration increases.
- **Reactivity:** Both forms react more rapidly with dimethyl sulfate in a model alkylation than the corresponding lithium enolate.

Key Advantages and Considerations

- **Powerful and Selective Catalyst:** Its high basicity and low nucleophilicity allow it to activate inert substrates and promote reactions under mild conditions with high selectivity [3] [1].
- **Metal-Free:** Avoids metal contamination, which is crucial for pharmaceuticals and materials [3].
- **Handling Challenges:** The free base is extremely hygroscopic and often handled as a solution [3]. The synthesis requires careful control and anhydrous conditions [3] [1].
- **Cost:** Complex synthesis can make it expensive for large-scale industrial use [3].

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References

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